C.I. Azoic Yellow 28
Description
Properties
CAS No. |
12221-26-0 |
|---|---|
Molecular Formula |
C7H6N2S |
Synonyms |
C.I. Azoic Yellow 28 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
Nitrosyl sulfuric acid (HNO₅S) is the preferred diazotizing agent due to its stability in concentrated sulfuric acid media. In a typical procedure, 4-chloro-2-methoxy-5-methylbenzenamine is dissolved in a mixture of sulfuric acid (45–275 kg) and nitrosyl sulfuric acid (286–515 kg) at 15–20°C. The molar ratio of amine to nitrosyl sulfuric acid is maintained at 1:0.99–1.05 to ensure complete conversion. The reaction is exothermic, requiring precise temperature control through jacketed reactors or ice baths.
Kinetic Considerations
Diazotization proceeds optimally at pH < 1, achieved through excess sulfuric acid. The reaction time varies between 2–3 hours, with post-reaction incubation for 2 hours to ensure full diazonium salt formation. Residual nitrosyl agents are neutralized using adsorbents like activated carbon or urea derivatives, typically added at 1–3% of the amine mass.
Synthesis of the Coupling Component: N-(4-Chloro-2-methoxy-5-methylphenyl)-3-hydroxy-2-naphthamide
The coupling component, C.I. Azoic Coupling Component 28 (CAS 5165-81-1), is synthesized via condensation of 4-chloro-2-methoxy-5-methylbenzenamine with 3-hydroxy-2-naphthoyl chloride in pyridine.
Condensation Mechanism
Pyridine acts as both solvent and acid scavenger, facilitating nucleophilic acyl substitution. The reaction proceeds at 80–100°C for 4–6 hours, yielding the naphthamide derivative with >95% purity. Excess amine (10–15 mol%) ensures complete consumption of the acyl chloride, minimizing byproducts.
Table 1: Optimization Parameters for Coupling Component Synthesis
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | Maximizes kinetics without decomposition |
| Pyridine-to-Amine Ratio | 3:1 (v/v) | Ensures complete neutralization of HCl |
| Reaction Time | 4–6 hours | Balances conversion and energy costs |
Coupling Reaction: Formation of the Azo Chromophore
The diazonium salt reacts with the coupling component in a pH-controlled environment to form the insoluble azo pigment.
pH and Temperature Profile
Coupling occurs in a buffered system (pH 3–6.5) using sodium acetate and hydrochloric acid. The reaction initiates at 5°C to prevent premature decomposition of the diazonium salt, with gradual warming to 75°C at a rate of 20°C/hour. This thermal gradient enhances particle size uniformity, critical for pigment performance in coatings and plastics.
Solvent and Additive Systems
High-pressure homogenization (500–800 rpm) of the coupling component in water containing 5.4–27.0 kg of dispersants (e.g., methylcellulose) and emulsifiers (e.g., OP-10) ensures colloidal stability prior to coupling. Post-reaction, surfactants like polyoxyethylene aliphatic alcohol ether (7.5–22.5 kg) are added to prevent agglomeration during drying.
Purification and Isolation
Filtration and Washing
The crude pigment slurry is filtered under vacuum and washed with deionized water until neutral pH. Trisodium phosphate adjustments (pH 5) during washing remove residual acids and salts.
Drying and Particle Size Control
Filter cakes are dried at 60°C in forced-air ovens, followed by micronization using jet mills or ball mills. Composite surfactants (7.5–22.5 kg) are blended during attrition to achieve a final particle size distribution of 0.1–0.5 µm.
Continuous vs. Batch Production Methods
Batch Synthesis
Traditional batch reactors (500–5,000 L) remain prevalent for small-scale production. A typical batch yields 22.1 kg of pigment (98% efficiency) with a total cycle time of 8–10 hours.
Continuous Flow Systems
Microreactors (1/16"–1" diameter) enable segmented flow with inert gas spacers, reducing axial dispersion and improving reaction homogeneity. UV-Vis monitoring at 278 nm (reactant) and 410 nm (product) allows real-time adjustment of residence times (1–2 hours), achieving conversions >99%.
Table 2: Comparison of Batch and Continuous Methods
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Yield | 98% | 99.5% |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
| Particle Size Deviation | ±15% | ±5% |
| Capital Cost | $1.2M (5,000 L) | $2.5M (microplant) |
Quality Control and Analytical Characterization
Q & A
Q. How can researchers ensure the reproducibility of spectroscopic data for this compound across different laboratories?
- Methodological Answer : Adopt standardized protocols for instrument calibration (e.g., wavelength verification using holmium oxide filters for UV-Vis). Share reference materials (e.g., certified samples) and raw data files (e.g., .RAW MS files) via repositories like Zenodo. Perform interlaboratory comparisons using blind duplicates and report relative standard deviations (RSDs) for key metrics .
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